molecular formula C10H21N B13037231 4-Methyl-4-propylcyclohexan-1-amine

4-Methyl-4-propylcyclohexan-1-amine

Cat. No.: B13037231
M. Wt: 155.28 g/mol
InChI Key: ACOZGILOWFHBPB-UHFFFAOYSA-N
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Description

4-Methyl-4-propylcyclohexan-1-amine is a synthetic organic compound belonging to the substituted cyclohexylamine class. It features a cyclohexane ring functionalized with both a methyl group and a propyl group at the 4-position, along with an amine group at the 1-position. This specific arrangement of alkyl substituents is of significant interest in medicinal and organic chemistry research, particularly in the study of structure-activity relationships (SAR). Compounds within this class have been investigated for their interaction with various biological targets. From a research perspective, this amine serves as a valuable building block (synthon) for the synthesis of more complex molecules. Its structure is analogous to that of other research compounds known to act as N-Methyl-D-aspartate (NMDA) receptor antagonists . As such, it provides a core template for designing novel chemical entities to probe the function and pharmacology of this important receptor class in neurological research. The mechanism of action for related compounds involves non-competitive antagonism of the NMDA receptor, a subtype of glutamate receptor critical for synaptic plasticity, memory, and neuronal communication . Researchers utilize this compound in applications such as method development in analytical chemistry, as a standard for chromatography and mass spectrometry, and as a key intermediate in exploratory synthetic pathways. Intended Use and Disclaimer: This product is intended for research purposes and forensic analysis only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind. The compound is for use by qualified and trained laboratory personnel only.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-methyl-4-propylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-3-6-10(2)7-4-9(11)5-8-10/h9H,3-8,11H2,1-2H3

InChI Key

ACOZGILOWFHBPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(CC1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is to first react cyclohexanone with methyl and propyl halides in the presence of a base to form the corresponding substituted cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-propylcyclohexan-1-amine can undergo various chemical reactions including:

    Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are often used.

    Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, imines, or other derivatives.

Scientific Research Applications

4-Methyl-4-propylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-propylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

4-Isopropylcyclohexan-1-amine

  • Structural Relationship : A structural isomer where the 4-position substituent is an isopropyl group instead of methyl and propyl.
  • Physicochemical Properties: Molecular formula: C₉H₁₉N (vs. C₁₀H₂₁N for the target compound).
  • Synthesis : Patents describe routes to similar trans-4-substituted cyclohexanamines, highlighting the role of stereoselective catalysis .
  • Applications : Used as intermediates in pharmaceuticals, though its simpler structure may limit versatility in drug design compared to the target compound.

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

  • Structural Relationship : Features a piperazine ring at the 4-position instead of alkyl groups.
  • Physicochemical Properties: Molecular formula: C₁₁H₂₁N₃ (higher nitrogen content).
  • Pharmacological Relevance : Used in complex drug candidates, such as COMPOUND 37 and 41, which exhibit spirocyclic frameworks for kinase inhibition .
  • Key Data : MS (m/z 198 [M + H]⁺) and NMR confirm regiochemistry and purity .

4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine

  • Structural Relationship : Substitution with a heterocyclic triazole group at the 4-position.
  • Physicochemical Properties :
    • Molecular formula: C₉H₁₄N₄ (lower lipophilicity due to polar triazole).
    • The triazole ring enables hydrogen bonding, improving target specificity in medicinal chemistry applications .
  • Synthesis : Commercial availability (CAS: 1247669-77-7) suggests scalability for drug discovery pipelines .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Structural Relationship: A cyclohexanone derivative with a methylamino group and aryl substitution.
  • Physicochemical Properties: Molecular formula: C₁₄H₁₉NO₂ (ketone group reduces basicity vs. primary amines). The aromatic ring enhances UV detectability, aiding analytical characterization .

Data Table: Key Properties of 4-Methyl-4-propylcyclohexan-1-amine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₂₁N 155.28 Methyl, propyl High lipophilicity, transaminase synthesis
4-Isopropylcyclohexan-1-amine C₉H₁₉N 141.26 Isopropyl Enhanced solubility, structural isomerism
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₁N₃ 195.31 Piperazine Basic, kinase inhibitor intermediate
4-(4-Methyltriazol-3-yl)cyclohexan-1-amine C₉H₁₄N₄ 178.24 Triazole Polar, hydrogen-bonding capability
Methoxmetamine C₁₄H₁₉NO₂ 233.31 Ketone, aryl Psychoactive, UV-detectable

Research Findings and Implications

  • Synthetic Advancements : Transaminase-catalyzed methods enable stereoselective production of trans-4-substituted cyclohexanamines, critical for pharmaceutical applications .
  • Pharmacological Potential: Piperazine- and triazole-substituted analogs demonstrate enhanced target engagement in kinase inhibitors and antimicrobial agents .
  • Analytical Challenges: Limited reported data on melting points and solubility for alkyl-substituted cyclohexanamines necessitate further experimental characterization.

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